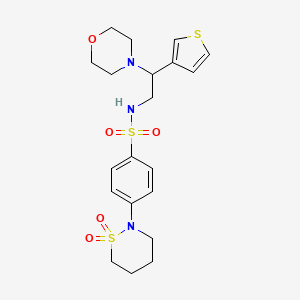

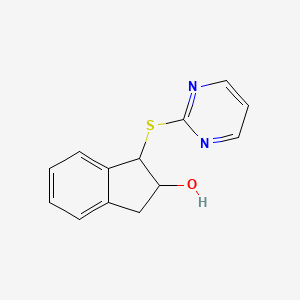

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

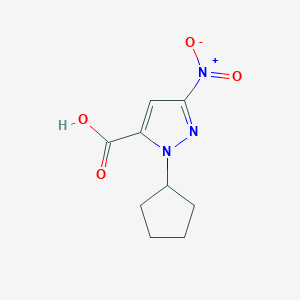

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione group . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazoles can be synthesized using various methods . For instance, a series of compounds bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of reactions .Scientific Research Applications

Antiviral Research

This compound, due to its structural complexity, could be investigated for its potential antiviral properties. Indole derivatives, which share some structural similarities, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . By analogy, our compound could be synthesized and tested against similar viral strains to determine its efficacy as an antiviral agent.

Anti-inflammatory and Analgesic Applications

Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . The compound could be explored for its potential to reduce inflammation and pain, possibly with a lower ulcerogenic index compared to traditional drugs like indomethacin and celecoxib.

Antitubercular Activity

Derivatives of indole have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound could be synthesized with various substitutions to enhance its pharmacological profile and screened for antitubercular activity, contributing to the fight against tuberculosis.

Antimicrobial Potential

The structural features of this compound suggest it could be a candidate for antimicrobial activity screening. Previous studies on related compounds have shown good activity comparable to standard drugs like ciprofloxacin and fluconazole . This compound could be tested against a panel of bacteria and fungi to assess its antimicrobial spectrum.

Cytotoxicity in Cancer Research

Indole derivatives have shown cytotoxic efficiency against various cancer cell lines . The compound could be valuable in cancer research, where it can be tested for its ability to inhibit the growth of cancer cells, potentially leading to the development of new anticancer drugs.

Chemical Research and Synthesis

In the realm of chemical research, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure could be utilized to create novel derivatives with potential biological activities, expanding the library of compounds available for pharmacological screening .

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including enzymes and receptors, to exert their pharmacological effects .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the biological functions of these targets . For example, some compounds inhibit the activity of enzymes or block the binding of other molecules to receptors, thereby altering the normal functioning of these targets .

Biochemical Pathways

For instance, some compounds inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to changes in cell function .

Pharmacokinetics

The metabolism of the drug can impact its half-life and clearance rate, while the route of excretion can determine the duration of the drug’s action .

Result of Action

For example, some compounds induce apoptosis or inhibit cell proliferation, leading to a decrease in the number of disease-causing cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug. Additionally, the presence of other molecules can influence the drug’s action, either by competing for the same target or by interacting with the drug to alter its structure or function .

properties

IUPAC Name |

3-phenyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c29-21-15-27(23(31)28(21)18-6-2-1-3-7-18)17-8-11-26(12-9-17)22(30)19-13-20(32-25-19)16-5-4-10-24-14-16/h1-7,10,13-14,17H,8-9,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCCPFVJSRFYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

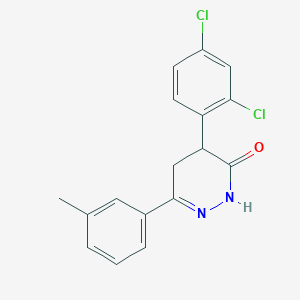

![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2997061.png)

![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)

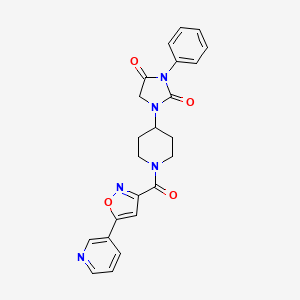

![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)

![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)

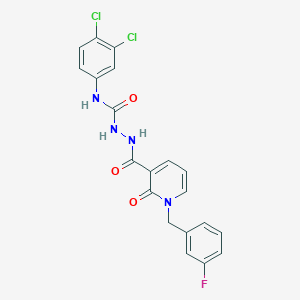

![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)